tert-butyl N-(2-hydroxycyclobutyl)carbamate

Stereochemistry Medicinal Chemistry Process Chemistry

Need a rigid, cost-effective cyclobutane scaffold for initial SAR exploration? tert-Butyl N-(2-hydroxycyclobutyl)carbamate (CAS 1824118-02-6) is a racemic cis-2-(Boc-amino)cyclobutanol, offering a conformationally restricted 1,2-disubstituted core ideal for peptidomimetic and kinase inhibitor optimization. • Economical racemate - significantly lower cost vs. single enantiomers for broad library synthesis • Versatile free hydroxyl handle - enables oxidation, substitution, and diverse functionalization • Consistent ≥97% purity across vendors - ensures reliable multi-step synthesis outcomes • Well-defined physicochemical properties support robust process development and scale-up

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
CAS No. 1824118-02-6
Cat. No. B1404321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(2-hydroxycyclobutyl)carbamate
CAS1824118-02-6
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC1O
InChIInChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)
InChIKeyFVUJIZNXJAXEJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of tert-Butyl N-(2-hydroxycyclobutyl)carbamate


tert-butyl N-(2-hydroxycyclobutyl)carbamate (CAS 1824118-02-6) is a racemic mixture of cis-2-(Boc-amino)cyclobutanol . This compound functions as a versatile intermediate in organic synthesis, featuring a tert-butoxycarbonyl (BOC)-protected amine and a free hydroxyl group on a conformationally restricted cyclobutane ring . It is widely utilized for introducing a rigid, three-dimensional scaffold into target molecules in medicinal chemistry and peptidomimetic research [1].

1 Racemic cis-cyclobutane scaffold for stereochemically non-critical SAR exploration
2 Conformationally restricted 1,2-disubstituted building block for peptidomimetic design
3 Consistent ≥97% purity and broad multi-vendor availability reduce supply risk

Uniqueness of tert-Butyl N-(2-hydroxycyclobutyl)carbamate


Substitution with a generic or closely related analog is not straightforward due to stereochemical and regiochemical differences that critically impact synthetic outcomes and biological profiles. CAS 1824118-02-6 is a racemic mixture of the cis-2-hydroxycyclobutyl isomer [1]. Replacing it with an alternative, such as a single enantiomer (e.g., CAS 1486477-55-7 or 1932101-73-9) or a regioisomer (e.g., the 3-hydroxycyclobutyl analog, CAS 154748-63-7), introduces different steric and electronic properties that can alter reaction kinetics, yields, and the conformational restraint of the final product . In drug discovery, these seemingly minor structural variations can profoundly affect a molecule's binding affinity, selectivity, and metabolic stability [2].

This product
Racemic cis-2-hydroxycyclobutyl isomer
Substitution risk
Single enantiomers (e.g., CAS 1932101-73-9) may alter chiral recognition and cost substantially; reaction outcomes may shift.
This product
1,2-disubstituted scaffold geometry
Substitution risk
3-hydroxy regioisomers (1,3-substitution) produce different hydrogen-bond networks and turn-mimetic profiles.
This product
Conformationally constrained cyclobutane core
Substitution risk
Acyclic or flexible cyclohexyl analogs reduce conformational restraint, potentially lowering target selectivity.

Comparative Analysis of tert-Butyl N-(2-hydroxycyclobutyl)carbamate


Racemic Mixture vs. Single Enantiomers

CAS 1824118-02-6 is a racemic mixture containing both (1S,2S) and (1R,2R) enantiomers, while alternatives like CAS 1932101-73-9 are single, defined enantiomers [1]. This structural difference translates directly into significant cost and synthetic accessibility differences. The racemate is priced at approximately $0.74/mg for a 1g quantity, whereas the single enantiomer (CAS 1932101-73-9) can be up to 17 times more expensive, costing approximately $12.80/mg for the same quantity . This cost differential is critical for large-scale syntheses or early-stage discovery where stereochemical resolution is not the primary goal .

Cost vs. Single Enantiomer
Direct head-to-head comparison
Approximately 17× higher procurement cost for single enantiomer (CAS 1932101-73-9)
Supports cost-driven selection for early SAR when stereochemistry is not resolved.
Pricing from Fluorochem and SynHet, April 2026; lot-specific verification recommended.
Stereochemistry Medicinal Chemistry Process Chemistry

2-Hydroxy vs. 3-Hydroxy Regioisomers

The target compound (CAS 1824118-02-6) features a hydroxyl group at the 2-position of the cyclobutane ring, creating a 1,2-disubstituted scaffold. This is a distinct regioisomer from commonly used analogs like tert-butyl (3-hydroxycyclobutyl)carbamate (CAS 154748-63-7), which is a 1,3-disubstituted cyclobutane . The 1,2-relationship between the BOC-amine and hydroxyl group in CAS 1824118-02-6 creates a unique, tighter turn-mimetic and a specific set of hydrogen-bond donor/acceptor distances, which cannot be replicated by the 1,3-regioisomer [1].

2-Hydroxy vs. 3-Hydroxy Regioisomers
Class-level inference
1,2-disubstituted cyclobutane creates a tighter turn-mimetic than 1,3-regioisomer (CAS 154748-63-7).
Regioisomer choice directly impacts SAR interpretation; structural match must be validated.
Qualitative scaffold comparison; experimental binding data needed for each target.
Regiochemistry Conformational Restriction Scaffold Design

Commercial Availability and Purity Consistency

CAS 1824118-02-6 is broadly available from multiple established vendors with a consistent standard purity of ≥97% . This contrasts with some more specialized or newer stereoisomers, which may be available from a more limited number of sources or with greater variability in certified purity (e.g., some vendors list 95% purity for certain stereoisomers) . The widespread availability and established purity standard of the racemate (CAS 1824118-02-6) reduce supply chain risk and simplify quality assurance for procurement teams [1].

Vendor Availability and Purity
Direct head-to-head comparison
≥97% purity from multiple established vendors vs. 95% for certain stereoisomers from fewer sources.
Broader supply base and consistent purity reduce procurement risk.
Vendor data as of April 2026; confirm current COA for lot-specific purity.
Procurement Supply Chain Quality Control

Conformational Restriction vs. Flexible Analogs

The cyclobutane ring in CAS 1824118-02-6 provides a defined, constrained geometry that is less flexible than cyclohexane or acyclic analogs [1]. While direct quantitative data comparing CAS 1824118-02-6 to a specific flexible analog is not available, the class-level property of cyclobutanes to restrict molecular conformation is well-documented. This restriction can enhance binding selectivity and metabolic stability in bioactive molecules by pre-organizing the molecule into its bioactive conformation, reducing the entropic penalty of binding .

Conformational Restriction
Class-level inference
Cyclobutane core restricts bond rotation compared to acyclic or larger-ring analogs.
May support improved binding selectivity through pre-organization; data to verify per target.
Class-level rationale; direct target-specific evidence not provided.
Conformational Analysis Drug Design Peptidomimetics

Applications of tert-Butyl N-(2-hydroxycyclobutyl)carbamate


Lead Optimization for Kinase and Protease Targets

The rigid 1,2-disubstituted cyclobutane scaffold of CAS 1824118-02-6 is particularly valuable in the lead optimization phase for generating conformationally restricted analogs of bioactive molecules, especially for targets like kinases and proteases [1]. The differential cost advantage of the racemate over single enantiomers makes it an economical choice for initial broad SAR exploration of this cyclobutane core, allowing for the rapid synthesis of diverse compound libraries .

Peptidomimetic and Constrained Amino Acid Synthesis

The 1,2-relationship between the BOC-protected amine and the hydroxyl group makes this compound a key intermediate for building peptidomimetics that incorporate a cyclobutane-based turn or a constrained amino acid isostere [1]. The consistent 97%+ purity from multiple vendors ensures reliable performance in multi-step peptide or peptidomimetic synthesis .

Scale-Up and Non-Stereospecific Applications

For process chemists seeking to scale up a reaction using a cyclobutane intermediate where absolute stereochemistry is not critical, CAS 1824118-02-6 is the optimal choice. Its significantly lower cost compared to single enantiomers provides a clear economic benefit, while its well-defined chemical properties (density, boiling point) support robust process development [1].

Ring-Expansion and Functionalization Building Block

The hydroxyl group in CAS 1824118-02-6 serves as a versatile handle for further functionalization, including oxidation to a ketone or substitution reactions, enabling access to a wider range of cyclobutane-containing molecules [1]. This reactivity profile, combined with the protected amine, positions it as a strategic building block in complex molecule total synthesis .

Application
Selection Property
Validation Focus
Lead optimization for kinase/protease targets
Racemic cyclobutane scaffold suitable for broad SAR libraries
Cost-effective exploration before stereochemical resolution
Peptidomimetic and constrained amino acid synthesis
1,2-disubstituted cyclobutane turn-mimetic geometry
Consistent purity supports multi-step synthesis reliability
Scale-up and non-stereospecific process development
Racemate cost and defined physical properties (density, boiling point)
Economic feasibility assessment for larger-scale reactions
Ring-expansion and further functionalization
Free hydroxyl handle for oxidation or substitution
Compatibility with common synthetic transformations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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